

Solubility of 2-Chloroterephthalic acid in different solvents

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Compound of Interest

Compound Name: 2-Chloroterephthalic acid

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An In-depth Technical Guide on the Solubility of 2-Chloroterephthalic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of **2-Chloroterephthalic acid** (C₈H₅ClO₄) is crucial for its application in synthesis, formulation, and various analytical procedures. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and a comparative analysis with its parent compound, terephthalic acid.

Overview of 2-Chloroterephthalic Acid

2-Chloroterephthalic acid is an aromatic dicarboxylic acid, appearing as a white to off-white crystalline solid.^[1] Its structure, derived from terephthalic acid with a chlorine substituent, influences its physical and chemical properties, including its solubility in various solvents. It is generally characterized as being soluble in polar organic solvents.^[1] This compound serves as a valuable building block in the synthesis of polymers, particularly polyesters, and has applications in the development of pharmaceuticals and agrochemicals.^[1]

Solubility Data

2-Chloroterephthalic Acid

Quantitative solubility data for **2-Chloroterephthalic acid** in a range of common solvents is not readily available in published literature. However, qualitative information and data from related compounds provide valuable insights.

Solvent	Qualitative Solubility	Reference
Polar Organic Solvents	Soluble	[1]
Water/Ethanol (9:1 v/v)	Soluble upon heating (used for recrystallization)	[2]

Terephthalic Acid (for comparison)

For comparative purposes, the following table summarizes the quantitative solubility of the parent compound, terephthalic acid. This data can offer a baseline for estimating the behavior of **2-Chloroterephthalic acid**, keeping in mind that the chlorine substituent will alter its polarity and intermolecular interactions.

Solvent	Temperature (°C)	Solubility (g/100 g solvent)	Reference
Dimethyl Sulfoxide (DMSO)	25	20.0	[3]
N,N-Dimethylformamide (DMF)	25	7.4	[3]
Methanol	25	0.1	[3]
Water	25	0.0017	[3]
Water	150	0.24	[3]
Water	200	1.7	[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like **2-Chloroterephthalic acid**. This method is based on the isothermal equilibrium method, a common technique for measuring the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of **2-Chloroterephthalic acid** in a given solvent at a specific temperature.

Materials:

- **2-Chloroterephthalic acid** (high purity)
- Selected solvent (e.g., methanol, ethanol, acetone, water)
- Analytical balance
- Constant temperature water bath or shaker incubator
- Vials with screw caps
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
- Volumetric flasks and pipettes

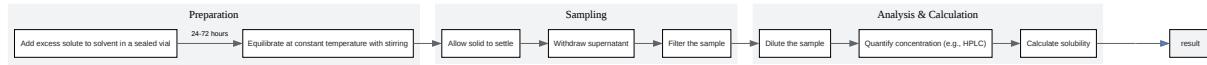
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Chloroterephthalic acid** to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
 - Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
 - Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).

- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
 - Immediately filter the collected sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.
- Analysis:
 - Accurately weigh the filtered solution.
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
 - Quantify the concentration of **2-Chloroterephthalic acid** in the diluted sample using a calibrated HPLC or other appropriate analytical method.
- Calculation of Solubility:
 - Calculate the mass of the solute in the filtered solution based on the concentration obtained from the analysis and the dilution factor.
 - The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: Workflow for Experimental Solubility Determination.

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